molecular formula C15H15NO3 B1329191 Methyl 3-(4-amino-2-methylphenoxy)benzoate CAS No. 946785-17-7

Methyl 3-(4-amino-2-methylphenoxy)benzoate

Cat. No.: B1329191
CAS No.: 946785-17-7
M. Wt: 257.28 g/mol
InChI Key: DLSYUSAQIFKGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-amino-2-methylphenoxy)benzoate typically involves the reaction of 4-amino-2-methylphenol with methyl 3-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-2-methylphenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-amino-2-methylphenoxy)benzoate is primarily used in proteomics research. It serves as a specialty product for studying protein interactions, modifications, and functions . Additionally, it may be used in the synthesis of other complex organic molecules, contributing to advancements in organic chemistry and medicinal chemistry.

Mechanism of Action

The specific mechanism of action for Methyl 3-(4-amino-2-methylphenoxy)benzoate is not well-documented. its functional groups suggest potential interactions with various biological molecules. The amino group can form hydrogen bonds, while the phenoxy and benzoate groups may participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in proteomics research. Its structure enables it to participate in various chemical reactions, making it a versatile compound for scientific studies.

Properties

IUPAC Name

methyl 3-(4-amino-2-methylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-12(16)6-7-14(10)19-13-5-3-4-11(9-13)15(17)18-2/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSYUSAQIFKGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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